BenchChemオンラインストアへようこそ!

8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

Synthetic accessibility Triazoloquinazoline Heterocyclic chemistry

8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one (CAS 29940-49-6) is a heterocyclic compound belonging to the 1,2,4-triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline bicyclic core with a partially saturated cyclohexenone ring bearing a gem-dimethyl substitution at position 8. The compound has a molecular formula C₁₁H₁₂N₄O and a molecular weight of 216.24 g/mol, and it is commercially available at ≥95% purity for research use.

Molecular Formula C11H12N4O
Molecular Weight 216.244
CAS No. 29940-49-6
Cat. No. B3012307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
CAS29940-49-6
Molecular FormulaC11H12N4O
Molecular Weight216.244
Structural Identifiers
SMILESCC1(CC2=C(C=NC3=NC=NN23)C(=O)C1)C
InChIInChI=1S/C11H12N4O/c1-11(2)3-8-7(9(16)4-11)5-12-10-13-6-14-15(8)10/h5-6H,3-4H2,1-2H3
InChIKeyFYAVBLYWEOYYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one (CAS 29940-49-6): Core Scaffold Profile for Triazoloquinazoline-Based Screening Collections


8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one (CAS 29940-49-6) is a heterocyclic compound belonging to the 1,2,4-triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline bicyclic core with a partially saturated cyclohexenone ring bearing a gem-dimethyl substitution at position 8 [1]. The compound has a molecular formula C₁₁H₁₂N₄O and a molecular weight of 216.24 g/mol, and it is commercially available at ≥95% purity for research use .

Why 8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one Cannot Be Replaced by Unsubstituted or 2-Substituted Analogs in SAR and Synthetic Programs


Although the [1,2,4]triazolo[1,5-a]quinazoline core is shared across multiple in-class compounds, the presence of the 8,8-dimethyl group versus hydrogen at that position, as well as the nature of substituents at the 2-position of the triazole ring (H, CH₃, SCH₃), produces substantial differences in synthetic yield, lipophilicity, and melting behavior [1]. The gem-dimethyl motif in the target compound confers distinct physicochemical properties—most notably a calculated logP approximately 0.69 units higher than the parent 8,9-dihydro analog—which directly impacts chromatographic retention, membrane partitioning, and formulation behavior in medicinal chemistry workflows [2]. These quantifiable divergences mean that unsubstituted or 2-substituted analogs cannot be simply interchanged without altering the outcome of structure-activity relationship (SAR) studies, synthetic route optimization, or analytical method development [1].

Quantitative Differentiation of 8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one Against the Closest Triazoloquinazoline Analogs


Synthetic Yield Advantages of the 8,8-Dimethyl Derivative Over Parent and 2-Substituted Analogs in a Common Three-Component Reaction

In the three-component condensation of 3-amino-1,2,4-triazole, dimedone, and dimethylformamide dimethyl acetal reported by Shikhaliev et al., the 8,8-dimethyl-substituted compound 5a was obtained in 87% yield, the highest among all four analogs synthesized under identical conditions [1]. By comparison, the unsubstituted parent 5d (8,9-dihydro) gave 73% yield, the 2-methyl analog 5e gave 75%, and the 2-methylthio analog 5f gave 70% [1]. This represents an absolute yield advantage of 12–17 percentage points for the 8,8-dimethyl derivative, translating to improved atom economy and reduced purification burden in multi-step library synthesis.

Synthetic accessibility Triazoloquinazoline Heterocyclic chemistry

Lipophilicity Differentiation: 8,8-Dimethyl Substitution Increases LogP by Approximately 0.69 Units Relative to the Parent Analog

The 8,8-dimethyl derivative exhibits a calculated octanol-water partition coefficient (clogP) of 1.33, as reported in the Sildrug/ECBD computational chemistry database [1]. In contrast, the parent 8,9-dihydro analog (CAS 29940-50-9) has a catalogued LogP of 0.6433 on the Chemscene platform . The delta of ~0.69 log units reflects the significant lipophilicity increase conferred by the two methyl groups at position 8. For procurement decisions, this means the target compound will exhibit longer reversed-phase HPLC retention, higher predicted membrane permeability, and distinct solubility behavior compared to the parent scaffold, which is critical when selecting a starting point for lead optimization in CNS or intracellular target programs.

Lipophilicity Drug-likeness ADME profiling

Melting Point Depression of ~39 °C in the 8,8-Dimethyl Derivative Indicates Altered Crystal Packing and Potentially Different Solubility Behavior

The melting point of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one (5a) is reported as 172–174 °C (recrystallized from DMF) [1]. The unsubstituted parent compound 5d melts at 211–213 °C under analogous conditions [1]. This substantial melting point depression of approximately 39 °C is consistent with the disruption of intermolecular hydrogen bonding networks by the gem-dimethyl group, which reduces crystal lattice energy. For the procurement scientist, a lower melting point often correlates with higher inherent solubility in organic solvents, which can facilitate downstream processing, formulation development, and analytical sample preparation.

Solid-state properties Crystallinity Formulation

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation Between the 8,8-Dimethyl and Parent Triazoloquinazoline Scaffolds

The 8,8-dimethyl derivative (C₁₁H₁₂N₄O) has a molecular weight of 216.24 g/mol and a computed topological polar surface area (TPSA) of 73.95 Ų [1]. The parent 8,9-dihydro analog (C₉H₈N₄O) has a molecular weight of 188.19 g/mol and a TPSA of 60.15 Ų . The +28 g/mol mass increase and +13.8 Ų TPSA shift, while moderate in absolute terms, place the target and parent compounds on opposite sides of certain empirical drug-likeness thresholds used in fragment-based screening cascades. The 8,8-dimethyl compound also features one additional rotatable bond (RB = 1 vs. RB = 0 for the parent) [1], introducing a degree of conformational flexibility absent in the parent scaffold—a factor relevant to induced-fit binding models.

Molecular descriptors Drug-likeness Scaffold selection

Diagnostic ¹H NMR Signatures of the 8,8-Dimethyl Motif Enable Unambiguous Identity Confirmation Against Co-eluting Analogs

The ¹H NMR spectrum of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one (5a) displays a characteristic singlet at δ 1.21 ppm integrating for six protons, corresponding to the two equivalent methyl groups at position 8 [1]. Two additional singlets at δ 2.65 and 3.41 ppm (2H each) correspond to the methylene protons at C(9) and C(7), respectively, while aromatic singlets at δ 8.61 (triazole C–H) and 9.14 (quinazoline C–H) confirm the heterocyclic core [1]. By contrast, the parent analog 5d shows a multiplet at δ 2.32 (C(8)H₂) and triplets at 2.76 and 3.51 for the three methylene groups [1]. The absence of the δ 1.21 singlet and the presence of the third methylene signal provide an unambiguous spectroscopic fingerprint to distinguish the parent from the dimethyl derivative, even in mixtures. This spectral differentiation is confirmed by independent FTIR and ¹H NMR data in the SpectraBase database [2].

Structural characterization Quality control NMR spectroscopy

Evidence-Backed Application Scenarios for Prioritizing 8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one in Procurement Decisions


Preferred Starting Scaffold for Adenosine Receptor Antagonist Lead Optimization Requiring Moderate Lipophilicity and Favorable Synthetic Tractability

The 1,2,4-triazolo[1,5-a]quinazoline core is a validated pharmacophore for adenosine receptor antagonism, as exemplified by CGS 15943 and related derivatives [1]. In SAR programs targeting adenosine A₁, A₂A, or A₃ receptors, the 8,8-dimethyl derivative offers a synthetic yield (87%) that is 12–17 percentage points higher than the parent or 2-substituted analogs [2], making it a more efficient starting point for parallel library synthesis. Its intermediate lipophilicity (clogP 1.33) positions it advantageously for CNS penetration potential without the excessive hydrophobicity that can lead to promiscuous binding or poor solubility [3]. For a medicinal chemistry team comparing triazoloquinazoline building blocks, these quantifiable advantages—higher synthetic yield and tuned logP—directly translate to faster library generation and a higher probability of identifying developable lead compounds.

Synthetic Building Block for 2-Alkoxy and 2-Aryloxy Triazoloquinazoline Derivatives via Subsequent Functionalization

The 8,8-dimethyl derivative serves as an unsubstituted 2-position intermediate that can be further elaborated to 2-alkoxy(aralkoxy)-[1,2,4]triazolo[1,5-a]quinazolin-5-ones, a subclass with demonstrated adenosine receptor antagonist activity [1]. The 87% synthetic yield reported for the 8,8-dimethyl parent [2] makes it the most atom-economical entry point into this series, outperforming the 2-methyl (75%) and 2-methylthio (70%) analogs that require additional deprotection or displacement steps. For CROs and medicinal chemistry laboratories engaged in scaffold-oriented synthesis, selecting the highest-yielding intermediate upstream reduces cumulative material losses and, at scale, raw material expenditure.

Physicochemical Property Calibration in CNS-Targeted Fragment-to-Lead Progression Using the 8,8-Dimethyl Scaffold

In fragment-based drug discovery, the progression from fragment hits to lead-like compounds requires controlled increases in molecular weight and lipophilicity. The 8,8-dimethyl derivative, with MW 216.24 and clogP 1.33 [1], bridges the property gap between the fragment-like parent (MW 188.19, LogP 0.64) [2] and larger, more complex triazoloquinazoline drug candidates. Its lower melting point (172–174 °C vs. 211–213 °C for the parent) [3] suggests improved solubility in DMSO-based assay formats, reducing precipitation risk in automated screening. Procurement teams supporting fragment-to-lead efforts should therefore preferentially stock the 8,8-dimethyl scaffold as the entry-level lead-like representative of the triazoloquinazoline series.

Analytical Reference Standard for HPLC and NMR Method Development Involving Triazoloquinazoline Libraries

The well-resolved ¹H NMR spectrum of the 8,8-dimethyl derivative—featuring a diagnostic singlet at δ 1.21 ppm (6H, 2×CH₃) and clean aromatic singlets at δ 8.61 and 9.14 ppm [1]—makes this compound an ideal reference standard for developing NMR-based purity assays and for spiking experiments designed to detect cross-contamination with the parent or 2-substituted analogs in multi-component mixtures. Its intermediate reversed-phase HPLC retention (consistent with a LogP of 1.33 [2]) allows it to serve as a retention time marker positioned between the earlier-eluting parent (LogP 0.64) [3] and later-eluting 2-methylthio or 2-aryloxy derivatives. For analytical chemistry groups supporting medicinal chemistry teams, maintaining a characterized reference batch of the 8,8-dimethyl compound enables robust method qualification and troubleshooting.

Quote Request

Request a Quote for 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.